1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol
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Overview
Description
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indeno[1,2-b]pyridine system, with a diphenyl group attached to the alpha position and an ethanol group at the 2-position. The spirocyclic structure imparts significant rigidity and conformational stability, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol typically involves multi-step reactions starting from readily available precursors. One common approach is the base-promoted domino reaction of bindone with 1,3-dipolarophiles, which leads to the formation of spiro and fused indeno derivatives . The reaction conditions often involve the use of bases such as triethylamine in solvents like toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multi-component reactions and the use of robust catalytic systems can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings and the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Spiro[indenoquinoxalines]: These compounds share a similar spirocyclic structure and exhibit interesting biological activities.
Spiro[indeno[1,2-a]fluorene]:
Uniqueness
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol is unique due to its combination of a cyclopropane ring with an indeno[1,2-b]pyridine system, along with the presence of diphenyl and ethanol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
300384-35-4 |
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Molecular Formula |
C28H23NO |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1,1-diphenyl-2-spiro[cyclopropane-2,5'-indeno[1,2-b]pyridine]-1-ylethanol |
InChI |
InChI=1S/C28H23NO/c30-28(20-10-3-1-4-11-20,21-12-5-2-6-13-21)19-22-18-27(22)24-15-8-7-14-23(24)26-25(27)16-9-17-29-26/h1-17,22,30H,18-19H2 |
InChI Key |
IDPUFKCIPCGYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3=C(C4=CC=CC=C24)N=CC=C3)CC(C5=CC=CC=C5)(C6=CC=CC=C6)O |
Origin of Product |
United States |
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